5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE
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Overview
Description
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a carbamothioylhydrazinylidene group attached to a methoxyphenyl and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves the condensation of 2-methoxybenzaldehyde with 4-methylbenzoic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazones or thiohydrazones.
Scientific Research Applications
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar benzoate structure but lacks the hydrazone and carbamothioyl groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group, differing in the alkyl chain length.
Uniqueness
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is unique due to the presence of the carbamothioylhydrazinylidene group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
[5-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C17H17N3O3S/c1-11-3-6-13(7-4-11)16(21)23-15-9-12(5-8-14(15)22-2)10-19-20-17(18)24/h3-10H,1-2H3,(H3,18,20,24)/b19-10+ |
InChI Key |
JBHGSGHRSFQTKH-VXLYETTFSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=S)N)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=S)N)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=S)N)OC |
Origin of Product |
United States |
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